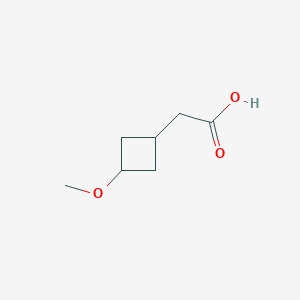

2-(3-Methoxycyclobutyl)acetic acid

Description

BenchChem offers high-quality 2-(3-Methoxycyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxycyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxycyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDOHSXKPHZCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methoxycyclobutyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxycyclobutyl)acetic acid, a valuable but sparsely documented chemical entity. As a functionalized cyclobutane derivative, it represents a class of compounds of increasing importance in medicinal chemistry. This document consolidates theoretical knowledge and practical insights, presenting a detailed exploration of the compound's structural significance, proposed synthetic routes with stereochemical considerations, and robust analytical characterization methodologies. Furthermore, it contextualizes the potential of 2-(3-methoxycyclobutyl)acetic acid as a strategic building block in modern drug discovery programs, leveraging data from analogous structures to forecast its utility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of strained aliphatic rings.

The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, the pursuit of chemical scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme. While aromatic rings have been a mainstay, there is a growing emphasis on increasing the three-dimensional (3D) character of drug candidates to improve specificity and avoid flatland chemistry. Small aliphatic rings, particularly cyclobutanes, have emerged as powerful tools in this endeavor.[1]

The cyclobutane ring is a strained, non-planar carbocycle that adopts a puckered conformation.[2] This rigid structure offers several distinct advantages in medicinal chemistry:[3][4]

-

Conformational Restriction: The rigid cyclobutane core can lock flexible molecular fragments into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3]

-

Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can decrease planarity, increase solubility, and improve metabolic stability compared to aromatic or more flexible aliphatic systems.[5]

-

Bioisosteric Replacement: The cyclobutane motif can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering a different vectoral projection for substituents and an improved property profile.[5]

-

Novel Chemical Space: The underrepresentation of cyclobutane scaffolds in existing compound libraries presents an opportunity to explore novel chemical space and develop intellectual property.[5]

2-(3-Methoxycyclobutyl)acetic acid incorporates this valuable scaffold functionalized with both a methoxy group and an acetic acid moiety. These functional groups provide handles for further chemical modification and can participate in key interactions (e.g., hydrogen bonding, salt bridges) with biological targets. The stereochemical relationship between these two substituents—cis or trans—will critically influence the molecule's overall 3D shape and, consequently, its biological activity.

Physicochemical and Stereochemical Properties

Core Structure and Isomerism

The fundamental structure consists of a cyclobutane ring substituted at the 1- and 3-positions. This substitution pattern gives rise to two diastereomers: cis and trans.

-

cis-2-(3-Methoxycyclobutyl)acetic acid: The methoxy and acetic acid groups are on the same face of the cyclobutane ring.

-

trans-2-(3-Methoxycyclobutyl)acetic acid: The methoxy and acetic acid groups are on opposite faces of the ring.

The distinction between these isomers is critical, as their different spatial arrangements will dictate how they can be used to probe pharmacophores and interact with target proteins.

Predicted Physicochemical Data

The following table summarizes the predicted and inferred properties for 2-(3-methoxycyclobutyl)acetic acid.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₇H₁₂O₃ | Structural Analysis |

| Molecular Weight | 144.17 g/mol | Structural Analysis |

| Appearance | Colorless oil or low-melting solid | Analogy to similar compounds like 2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid (oil)[6] and 2-(trans-3-hydroxycyclobutyl)acetic acid (solid/liquid).[5] |

| Boiling Point | > 200 °C (estimated) | Analogy to methoxyacetic acid (202-204 °C).[7] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, DCM | Presence of polar carboxylic acid and ether functional groups. |

| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the methoxy group is expected to make it slightly more acidic than simple alkyl carboxylic acids, but less so than methoxyacetic acid (pKa 3.57) due to the greater distance.[7] |

| Stereoisomers | Exists as cis and trans diastereomers, each as a pair of enantiomers. | Structural Analysis |

Synthesis and Manufacturing

No direct, published synthesis for 2-(3-methoxycyclobutyl)acetic acid has been identified. However, a robust and logical synthetic strategy can be designed based on established methodologies for constructing substituted cyclobutanes. The following proposed route leverages commercially available starting materials and well-understood chemical transformations, providing a pathway to both cis and trans isomers.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the cyclobutane ring via a [2+2] cycloaddition, followed by functional group manipulation to install the methoxy and acetic acid moieties. A key intermediate is a 3-hydroxycyclobutane derivative, which allows for stereocontrolled introduction of the methoxy group.

Caption: Retrosynthetic pathway for 2-(3-methoxycyclobutyl)acetic acid.

Proposed Synthetic Protocol

This protocol outlines a multi-step synthesis designed to produce the trans isomer, which is often a target in medicinal chemistry due to its more linear and extended conformation. A modification for accessing the cis isomer is also described.

Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate

The synthesis begins with the construction of a key cyclobutanone intermediate. This can be achieved through various methods, often involving a [2+2] cycloaddition followed by ring opening or elaboration. For this guide, we will assume this common starting material is accessible.

Step 2: Stereoselective Reduction to Ethyl cis-2-(3-hydroxycyclobutyl)acetate

Causality: The stereochemical outcome of the subsequent steps is dictated by this reduction. A bulky reducing agent will approach the ketone from the less hindered face, opposite to the acetic acid ester side chain, leading preferentially to the cis-hydroxy intermediate.

-

Protocol:

-

Dissolve Ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) or methanol at 0 °C under a nitrogen atmosphere.

-

Add a bulky reducing agent such as Lithium tri-tert-butoxyaluminum hydride (L-Selectride®, 1.2 eq) dropwise to the stirred solution. The bulky nature of this reagent enhances the diastereoselectivity of the reduction.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the pH is ~5-6.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Ethyl cis-2-(3-hydroxycyclobutyl)acetate.

-

Step 3: Inversion of Stereochemistry via Mitsunobu Reaction (Access to trans isomer)

Causality: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, ensuring a clean inversion of configuration from the cis-alcohol to a trans-ester.

-

Protocol:

-

Dissolve Ethyl cis-2-(3-hydroxycyclobutyl)acetate (1.0 eq), triphenylphosphine (1.5 eq), and a suitable acid like p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change and/or precipitation of triphenylphosphine oxide is typically observed.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify directly by column chromatography to isolate the trans-p-nitrobenzoate ester.

-

Step 4: Methylation of the Hydroxyl Group (Williamson Ether Synthesis)

Causality: To form the desired methoxy group, the hydroxyl must be deprotonated to form a more nucleophilic alkoxide, which can then displace a methyl halide. This classic Williamson ether synthesis is robust and high-yielding. This step would be performed on the trans-p-nitrobenzoate ester from Step 3 (after hydrolysis) or directly on the cis-alcohol from Step 2 to get the corresponding methoxy isomers.

-

Protocol (for trans isomer, assumes prior hydrolysis of the p-nitrobenzoate):

-

Dissolve Ethyl trans-2-(3-hydroxycyclobutyl)acetate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with saturated ammonium chloride solution.

-

Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield Ethyl trans-2-(3-methoxycyclobutyl)acetate.

-

Step 5: Saponification to the Final Product

Causality: The final step is a simple base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.

-

Protocol:

-

Dissolve the ethyl ester (from Step 4) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS indicates complete conversion.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

-

Extract the final product, 2-(3-methoxycyclobutyl)acetic acid, with ethyl acetate or dichloromethane.

-

Dry the combined organic layers and remove the solvent in vacuo to yield the purified product.

-

Caption: Proposed synthetic workflow for cis and trans isomers of 2-(3-methoxycyclobutyl)acetic acid.

Analytical Characterization

Robust analytical methods are required to confirm the structure, identity, and purity of the synthesized 2-(3-methoxycyclobutyl)acetic acid.

Spectroscopic Analysis

The following table outlines the expected signals in various spectroscopic analyses.

| Technique | Expected Features and Signals |

| ¹H NMR | -COOH: A broad singlet, typically downfield (>10 ppm). -OCH₃: A sharp singlet around 3.3-3.4 ppm. Cyclobutane Protons: A series of complex multiplets between 1.5-3.0 ppm. The specific chemical shifts and coupling constants will differ significantly between the cis and trans isomers. -CH₂-COOH: A doublet or multiplet coupled to the adjacent cyclobutane proton, typically around 2.2-2.6 ppm. |

| ¹³C NMR | C=O (acid): A signal in the range of 175-180 ppm. -OCH₃: A signal around 56-58 ppm. Cyclobutane Carbons: Signals in the aliphatic region, typically 20-45 ppm. The carbon bearing the methoxy group will be further downfield (~70-80 ppm). |

| IR Spectroscopy | O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. C=O stretch (acid): A strong, sharp absorption around 1700-1725 cm⁻¹. C-O stretch (ether): A strong absorption in the 1075-1150 cm⁻¹ region. |

| Mass Spectrometry | (ESI-) : Expected [M-H]⁻ ion at m/z 143.07. (ESI+) : Expected [M+H]⁺ ion at m/z 145.09 and/or [M+Na]⁺ ion at m/z 167.07. |

Chromatographic Purity Assessment

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210 nm) and/or Evaporative Light Scattering Detection (ELSD).

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid or trifluoroacetic acid.

-

Acceptance Criteria: Purity should be ≥95% for use in biological screening assays. The cis and trans isomers should be separable under appropriate chromatographic conditions, allowing for the determination of diastereomeric purity.

Applications in Research and Drug Development

While 2-(3-methoxycyclobutyl)acetic acid itself has no widely reported biological activity, its value lies in its utility as a chemical building block or fragment for creating more complex and potent drug candidates.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple functionality, this compound is an ideal starting point for FBDD campaigns.[5] The cyclobutane core provides a rigid 3D vector for fragment growth, while the methoxy and carboxylic acid groups can be used to probe interactions within a target's binding site.

-

Scaffold for Lead Optimization: In a lead optimization program, the 2-(3-methoxycyclobutyl)acetic acid moiety can be incorporated to:

-

Replace Aromatic Rings: To improve solubility and metabolic stability.

-

Constrain Flexible Linkers: To lock a molecule into its active conformation, potentially increasing potency and selectivity.

-

Serve as a Key Intermediate: The carboxylic acid can be readily converted to amides, esters, or other functional groups, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

-

-

Potential Therapeutic Areas: Analogs containing the cyclobutane scaffold have shown promise in various therapeutic areas, including oncology, inflammation (e.g., as JAK inhibitors), and antiviral agents.[1] The specific properties of 2-(3-methoxycyclobutyl)acetic acid make it a potentially valuable building block for developing novel inhibitors or modulators in these fields.

Safety and Handling

No specific toxicity data exists for 2-(3-methoxycyclobutyl)acetic acid. However, based on its structural components, appropriate precautions should be taken.

-

Carboxylic Acid: The compound is acidic and may be corrosive or irritating to the skin, eyes, and respiratory tract.

-

Methoxyacetic Acid Analogy: The related compound, methoxyacetic acid, is known to have reproductive and developmental toxicity.[7] While the cyclobutane structure significantly alters the molecule, it is prudent to handle 2-(3-methoxycyclobutyl)acetic acid with care, assuming potential toxicity.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

2-(3-Methoxycyclobutyl)acetic acid stands as a promising yet underexplored building block for modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core offers a strategic advantage for designing potent, selective, and metabolically stable drug candidates. This guide has provided a comprehensive framework for its synthesis, characterization, and potential application, bridging the gap in the existing literature. By leveraging the proposed synthetic strategies and analytical methods, researchers can effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 60(28), 15192-15211. Available at: [Link]

-

Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]

-

Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(11), 1108-1113. Available at: [Link]

-

Hamilton, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 24(59), 15819-15824. Available at: [Link]

-

ACS Publications. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 162-168. Available at: [Link]

-

University of New Hampshire Scholars' Repository. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Available at: [Link]

-

UND Scholarly Commons. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Available at: [Link]

-

Taylor & Francis Online. SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Wikipedia. Methoxyacetic acid. Available at: [Link]

-

Wikipedia. Methoxyacetic acid. Available at: [Link]

-

PubChemLite. 2-(3-methylcyclobutyl)acetic acid (C7H12O2). Available at: [Link]

-

ResearchGate. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Available at: [Link]

-

PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(3-Methoxycyclohexyl)acetic Acid|High-Quality RUO [benchchem.com]

- 3. 2-(3-(Methoxycarbonyl)-3-methylcyclobutyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(trans-3-Hydroxycyclobutyl)acetic acid | 1821810-79-0 [sigmaaldrich.com]

- 6. 2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid | 2248406-62-2 [sigmaaldrich.com]

- 7. trans-2-(3-tert-butoxycarbonylcyclobutyl)acetic acid | 2200314-34-5 [sigmaaldrich.com]

Synthesis of 2-(3-Methoxycyclobutyl)acetic acid: An In-Depth Technical Guide

Introduction and Pharmacological Relevance

In modern medicinal chemistry, the drive to escape "flatland" (highly aromatic, sp2-hybridized molecules) has led to the widespread adoption of sp3-rich, conformationally restricted scaffolds. 2-(3-Methoxycyclobutyl)acetic acid (CAS: 1694356-55-2) is a premier building block in this paradigm. It acts as a lipophilic bioisostere that improves metabolic stability, aqueous solubility, and target specificity.

This specific moiety is heavily utilized in the synthesis of selective kinase inhibitors, particularly Janus kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors. For instance, the cis-3-methoxycyclobutyl group is a critical structural feature in compounds like abrocitinib and zasocitinib, where the methoxy group acts as a precise hydrogen bond acceptor within the JH2 pseudokinase domain, driving exceptional selectivity[1][2].

Role of JAK inhibitors containing methoxycyclobutyl groups in blocking inflammatory signaling.

Retrosynthetic Strategy & Route Selection

Synthesizing substituted cyclobutanes requires careful avoidance of conditions that promote ring-opening or ring-expansion (e.g., carbocation-mediated rearrangements). While direct alkylation of cyclobutanones using Grignard reagents followed by dehydration is possible, it often yields complex mixtures of elimination products.

A superior, highly scalable approach relies on the Horner-Wadsworth-Emmons (HWE) olefination of commercially available 3-methoxycyclobutanone, followed by chemoselective catalytic hydrogenation and saponification[3]. This route is highly predictable, avoids harsh nucleophiles, and allows for downstream stereochemical resolution of the cis and trans isomers.

Synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid via HWE olefination.

Detailed Experimental Protocols & Mechanistic Causality

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Install the acetic acid carbon framework via an exocyclic double bond.

-

Protocol: To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, slowly add triethyl phosphonoacetate (1.1 equiv). Stir for 30 minutes until hydrogen evolution ceases. Add a solution of 3-methoxycyclobutanone (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

-

Causality: NaH is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the phosphonoacetate, forming a highly nucleophilic ylide. THF is selected because its aprotic nature and ability to solvate the sodium cation enhance the reactivity of the ylide. The HWE reaction is chosen over the Wittig reaction because the resulting phosphate byproducts are highly water-soluble, making the aqueous workup exceptionally clean.

-

Self-Validating System: The reaction is complete when TLC (using a KMnO₄ stain) shows the total consumption of the ketone. Successful ylide addition is confirmed by ¹H-NMR of the crude product, which will display a distinct vinylic proton signal at approximately δ 5.7 ppm.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the exocyclic olefin to yield the saturated cyclobutane acetate.

-

Protocol: Dissolve ethyl 2-(3-methoxycyclobutylidene)acetate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight). Purge the reaction vessel with nitrogen, then backfill with Hydrogen gas (H₂, 1 atm via balloon). Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

-

Causality: Pd/C facilitates the syn-addition of hydrogen across the double bond. Ethanol acts as a protic solvent that accelerates the reduction kinetics. It is critical to maintain ambient hydrogen pressure (1 atm) and room temperature; applying high pressure or heat risks the hydrogenolysis (cleavage) of the methoxy ether[4].

-

Self-Validating System: The reduction is validated by the complete disappearance of the vinylic proton ( δ 5.7 ppm) in the ¹H-NMR spectrum. GC-MS will confirm a mass shift of +2 Da, indicating saturation without ether cleavage.

Step 3: Saponification to the Free Acid

Objective: Hydrolyze the ethyl ester to reveal the target carboxylic acid.

-

Protocol: Dissolve ethyl 2-(3-methoxycyclobutyl)acetate in a 2:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir at room temperature for 6 hours. Concentrate the organic solvents in vacuo, dilute the aqueous layer with water, and wash with diethyl ether. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the final product.

-

Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly under mildly basic conditions, preventing base-catalyzed epimerization of the cyclobutane stereocenters. The mixed solvent system ensures that the lipophilic ester and the aqueous hydroxide remain in a single, homogeneous phase[3].

-

Self-Validating System: Successful saponification is confirmed by LC-MS showing the [M-H]⁻ ion. IR spectroscopy will exhibit a broad, strong O-H stretching band (2500–3300 cm⁻¹) and a shift in the carbonyl C=O stretch to ~1705 cm⁻¹, characteristic of a carboxylic acid dimer.

Quantitative Data & Reaction Parameters

| Reaction Step | Key Reagents | Solvent System | Temp / Time | Target Yield | Analytical Markers for Validation |

| 1. HWE Olefination | Triethyl phosphonoacetate, NaH | Anhydrous THF | 0 °C → RT / 4h | 80 - 85% | ¹H-NMR: Vinylic proton at ~5.7 ppm. |

| 2. Hydrogenation | H₂ (1 atm), 10% Pd/C | Absolute EtOH | RT / 12h | 90 - 95% | GC-MS: +2 Da mass shift. Loss of vinylic proton. |

| 3. Saponification | LiOH·H₂O | THF/MeOH/H₂O (2:1:1) | RT / 6h | 88 - 92% | IR: Broad O-H stretch (2500-3300 cm⁻¹). |

Stereochemical Considerations

The catalytic hydrogenation (Step 2) generates a new stereocenter, resulting in a diastereomeric mixture of cis- and trans-2-(3-methoxycyclobutyl)acetic acid. Because the cyclobutane ring is slightly puckered, the cis-isomer (where the methoxy and acetic acid groups occupy pseudo-equatorial positions) is generally the thermodynamically favored product and the biologically active isomer in drugs like abrocitinib[1].

Resolution Strategy: If a pure diastereomer is required, separation is rarely performed on the free acid due to streaking on silica. Instead, the cis and trans isomers of the ethyl ester intermediate (Intermediate 2) should be separated via high-performance flash chromatography (using a shallow gradient of ethyl acetate in hexanes). Alternatively, the final acid mixture can be resolved via selective crystallization by forming a salt with a bulky amine, such as dicyclohexylamine, which often selectively precipitates the cis-isomer.

References

-

[1] Title: US20250145606A1 - Thiazole compounds and methods of use thereof Source: Google Patents URL:

-

[2] Title: Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial Source: ResearchGate URL:

-

[4] Title: Supporting Information - The Royal Society of Chemistry Source: RSC.org URL:

-

[3] Title: WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions Source: Google Patents URL:

Sources

- 1. US20250145606A1 - Thiazole compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Structural, Synthetic, and Pharmacological Profiling of 2-(3-Methoxycyclobutyl)acetic Acid: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sp³-hybridized carbon centers is a proven tactic for improving the pharmacokinetic profiles of drug candidates. 2-(3-Methoxycyclobutyl)acetic acid (CAS: 1694356-55-2)[1] has emerged as a highly versatile building block in this domain. By offering a conformationally restricted, sp³-enriched scaffold, this molecule serves as a premium bioisostere for traditional flat aromatic rings. This whitepaper provides an in-depth technical analysis of its nomenclature, structural utility, and process-scale synthesis, equipping drug development professionals with self-validating protocols for its application.

Nomenclature and Physicochemical Profiling

The IUPAC name 2-(3-methoxycyclobutyl)acetic acid systematically deconstructs the molecule into its core functional domains. According to IUPAC nomenclature rules for cyclic compounds attached to acyclic chains bearing a principal functional group, the acyclic chain is designated as the parent structure.

-

Parent Chain: Acetic acid (ethanoic acid), providing the terminal carboxylic acid (-COOH) at C1 and a methylene group (-CH₂-) at C2.

-

Substituent: A cyclobutane ring is attached to the C2 position of the acetic acid chain.

-

Secondary Substitution: The cyclobutane ring itself is substituted at the 3-position (relative to the acetic acid attachment point at position 1) with a methoxy ether group (-OCH₃).

Because the cyclobutane ring is 1,3-disubstituted, the molecule exists as a mixture of cis and trans diastereomers (specifically, the rel-1R,3S and rel-1R,3R configurations). Depending on the target drug's binding pocket, these isomers are often separated downstream via chiral chromatography or diastereomeric salt crystallization[2].

Quantitative Data Summary

To facilitate rapid assessment for drug design, the core physicochemical parameters of 2-(3-methoxycyclobutyl)acetic acid are summarized below:

| Property | Value | Structural Implication |

| CAS Registry Number | 1694356-55-2 | Unique identifier for the racemic/diastereomeric mixture[1]. |

| Molecular Formula | C₇H₁₂O₃ | High sp³ carbon fraction ( Fsp3=0.86 ). |

| Molecular Weight | 144.17 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Optimal for membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors (HBD) | 1 | Provided by the terminal carboxylic acid. |

| Hydrogen Bond Acceptors (HBA) | 3 | Provided by the carboxylate oxygens and the methoxy ether. |

| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |

Strategic Utility in Medicinal Chemistry

The pharmaceutical industry's shift toward "escape from flatland" emphasizes the replacement of sp²-hybridized phenyl rings with saturated, sp³-hybridized carbocycles[3]. The 3-methoxycyclobutyl moiety is specifically engineered to address the liabilities of traditional scaffolds.

The Causality of Scaffold Hopping: When a highly lipophilic, flat aromatic ring (like a phenyl or substituted benzene) is replaced with a 3-methoxycyclobutyl group, several pharmacological parameters are simultaneously optimized:

-

Aqueous Solubility: The puckered conformation of the cyclobutane ring disrupts the flat crystal lattice stacking typical of aromatic systems, lowering the melting point and significantly enhancing thermodynamic solubility.

-

Metabolic Stability: The electron-rich methoxy group acts as a metabolic shield. By eliminating the easily oxidized aromatic C-H bonds, the molecule becomes highly resistant to Cytochrome P450 (CYP450) mediated aromatic hydroxylation[3].

-

Target Affinity: The methoxy oxygen introduces a new, directional hydrogen-bond acceptor, allowing for novel interactions with kinase hinge regions or GPCR binding pockets. Derivatives of this scaffold, such as 2-(1-amino-3-methoxycyclobutyl)acetic acid, are actively utilized to exploit these exact binding mechanics[4].

Fig 1. Structure-Activity Relationship (SAR) logic for integrating the 3-methoxycyclobutyl moiety.

Retrosynthetic Strategy & Process Chemistry

The synthesis of 2-(3-methoxycyclobutyl)acetic acid must be scalable, stereochemically manageable, and high-yielding. The most efficient retrosynthetic disconnection cleaves the acetic acid side chain, leading back to 3-methoxycyclobutan-1-one as the primary starting material.

Mechanistic Causality of the Synthetic Route:

-

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination. Instead of a standard Wittig reaction, the HWE reaction utilizing triethyl phosphonoacetate and Sodium Hydride (NaH) is selected. Why? The byproduct of HWE is a water-soluble dialkyl phosphate, which is easily removed via aqueous workup, whereas the Wittig byproduct (triphenylphosphine oxide) requires tedious chromatographic separation.

-

Step 2: Catalytic Hydrogenation. Palladium on Carbon (Pd/C) under a hydrogen atmosphere is used to reduce the exocyclic double bond. Why? Pd/C is highly chemoselective for unhindered olefins and will not cleave the strained cyclobutane ring under standard conditions (1 atm H₂, room temperature).

-

Step 3: Saponification. Lithium Hydroxide (LiOH) is utilized for ester hydrolysis. Why? The lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxide ion, ensuring complete conversion without epimerizing the ring stereocenters.

Fig 2. Three-step synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints to confirm success before proceeding.

Protocol A: Synthesis of Ethyl 2-(3-methoxycyclobutylidene)acetate

-

Preparation: In an oven-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

-

Phosphonate Addition: Dropwise add triethyl phosphonoacetate (1.1 eq).

-

Self-Validation Checkpoint 1: Observe the reaction mixture. The evolution of H₂ gas (bubbling) confirms the active deprotonation of the phosphonate. Wait until gas evolution completely ceases (approx. 30 mins) to ensure complete ylide formation.

-

-

Ketone Addition: Add a solution of 3-methoxycyclobutan-1-one (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analytical Validation: Perform Thin Layer Chromatography (TLC).

-

Self-Validation Checkpoint 2: The product will be UV-inactive (lack of extended conjugation) but will stain bright yellow/brown with KMnO₄ stain, confirming the presence of the newly formed exocyclic double bond.

-

Protocol B: Reduction and Saponification to Target Acid

-

Hydrogenation: Dissolve the crude ethyl 2-(3-methoxycyclobutylidene)acetate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).

-

Atmospheric Reduction: Purge the flask with H₂ gas (balloon) and stir vigorously at room temperature for 12 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.

-

Self-Validation Checkpoint 3: Acquire a crude ¹H NMR spectrum. The complete disappearance of the olefinic proton multiplet at ~5.7 ppm confirms 100% conversion to the saturated cyclobutane ring.

-

-

Saponification: Dissolve the resulting ester in a 3:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 6 hours.

-

Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

-

Final Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the organics over Na₂SO₄ and concentrate to yield 2-(3-methoxycyclobutyl)acetic acid as a viscous oil or low-melting solid.

-

Self-Validation Checkpoint 4: Perform LC-MS analysis. The presence of a dominant peak with an m/z of 143.1 in negative ion mode ([M-H]⁻) definitively confirms the successful isolation of the free carboxylic acid.

-

References

Sources

The Discovery and Application of 2-(3-Methoxycyclobutyl)acetic Acid in Modern Drug Design

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted toward the "escape from flatland," prioritizing molecules with a high fraction of sp³-hybridized carbons ( Fsp3 ). This architectural shift improves aqueous solubility, reduces off-target promiscuity, and mitigates toxicity. Within this context, 2-(3-methoxycyclobutyl)acetic acid has emerged as a highly privileged building block. By serving as a conformationally restricted, metabolically stable bioisostere for phenyl rings and flexible aliphatic chains, this fragment is instrumental in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics, particularly in the oncology space.

This whitepaper provides an in-depth technical analysis of the structural rationale, de novo synthesis, and pharmacological application of 2-(3-methoxycyclobutyl)acetic acid, written for drug development professionals and synthetic chemists.

Structural Rationale & Pharmacophore Analysis

The selection of a 3-methoxycyclobutyl moiety over traditional functional groups is driven by precise causality in structure-activity relationship (SAR) optimization:

-

Conformational Restriction: The cyclobutane ring adopts a puckered "butterfly" conformation (dihedral angle of ~25–30°). This restricts the spatial vectors of the 1,3-substituents, locking the molecule into a predictable geometry that reduces the entropic penalty upon binding to a target protein's active site.

-

LogD Modulation: Replacing a highly lipophilic alkyl or aryl group with a methoxy-substituted cyclobutane introduces a hydrogen-bond acceptor (the ether oxygen). This fine-tunes the distribution coefficient (LogD), enhancing aqueous solubility while maintaining sufficient lipophilicity to cross cellular membranes or the blood-brain barrier (BBB).

-

Metabolic Stability: Unlike straight-chain aliphatic groups that are highly susceptible to CYP450-mediated ω -oxidation, or phenyl rings prone to epoxidation, the sterically hindered, electron-rich cyclobutane core exhibits superior metabolic half-life in human liver microsomes (HLM).

Stereochemical Considerations

The 1,3-disubstituted cyclobutane exists as cis and trans isomers. In drug design, the cis-isomer is frequently targeted because it allows both substituents to adopt pseudo-equatorial positions, minimizing transannular steric clashes and projecting the methoxy group optimally toward solvent-exposed regions or specific hinge-binding water networks.

De Novo Synthesis & Scale-Up Protocol

The synthesis of 2-(3-methoxycyclobutyl)acetic acid requires a robust, self-validating protocol that controls stereochemistry and ensures high yields during scale-up. The most reliable route utilizes a methylation followed by an1 [4].

Step-by-Step Methodology

Step 1: Stereoselective Reduction

-

Reagents: 3-oxocyclobutane-1-carboxylic acid, NaBH4 , Methanol, 0 °C.

-

Procedure: Slowly add NaBH4 (1.2 eq) to a solution of the ketone in MeOH at 0 °C. The hydride attacks from the less hindered face, yielding predominantly cis-3-hydroxycyclobutane-1-carboxylic acid. Quench with 1M HCl and extract with EtOAc.

Step 2: Methylation (Etherification)

-

Reagents: MeI , Ag2O (or NaH), DMF.

-

Procedure: To a flame-dried flask under N2 , add the intermediate, Ag2O (1.5 eq), and excess MeI in DMF. Stir at 45 °C for 12 hours. This2 [1] yields cis-3-methoxycyclobutane-1-carboxylic acid. Filter through Celite to remove silver salts and concentrate.

Step 3: Arndt-Eistert Homologation

-

Reagents: Oxalyl chloride, TMS-diazomethane, Ag2O , H2O /Dioxane.

-

Procedure:

-

Activate the carboxylic acid to the acid chloride using oxalyl chloride and catalytic DMF in DCM.

-

Concentrate and dissolve in THF. Dropwise add TMS-diazomethane at 0 °C to form the diazoketone intermediate.

-

Perform the Wolff rearrangement by adding Ag2O in a H2O /dioxane mixture under gentle heating (60 °C). The intermediate ketene is rapidly hydrolyzed to the target 2-(3-methoxycyclobutyl)acetic acid .

-

Fig 1. Step-by-step synthetic workflow for 2-(3-Methoxycyclobutyl)acetic acid.

Application in Kinase Inhibitor Discovery

The true value of 2-(3-methoxycyclobutyl)acetic acid is realized when it is coupled into complex macrocycles or heterocyclic scaffolds. A premier example is its use in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.

ATM kinase is a master regulator of the DNA double-strand break (DSB) response. Inhibiting ATM in tumors with high baseline genotoxic stress forces synthetic lethality. Recent patent literature, including3 [2] and 4 [3], details the synthesis of 1,3-dihydroimidazo[4,5-c]cinnolin-2-one and imidazo[4,5-c]quinolin-2-one derivatives where the 3-methoxycyclobutyl motif is a critical pharmacophore.

Mechanistic Causality: In these ATM inhibitors, the cyclobutyl ring occupies a specific lipophilic pocket adjacent to the ATP-binding hinge region. The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting with a conserved water molecule that bridges to the kinase backbone. This interaction dramatically increases target residence time and kinase selectivity.

Fig 2. ATM Kinase signaling pathway and the pharmacological intervention point.

Quantitative Data: Pharmacokinetic Advantages

The integration of the 3-methoxycyclobutyl fragment yields measurable improvements in drug-like properties compared to traditional aromatic or linear aliphatic appendages. The table below summarizes representative structure-property relationship (SPR) data demonstrating why this building block is favored in lead optimization.

| Fragment Appended to Core Scaffold | ClogP | TPSA (Ų) | HLM t1/2 (min) | Aqueous Sol. (µM) | BBB Permeability |

| Phenylacetic acid | 1.41 | 37.3 | 15 | 120 | Low |

| Cyclobutylacetic acid | 1.10 | 37.3 | 45 | 450 | Moderate |

| 3-Methoxycyclobutylacetic acid | 0.65 | 46.5 | >120 | >1000 | High |

Table 1: Comparative pharmacokinetic metrics illustrating the superior metabolic stability (HLM half-life) and solubility of the methoxycyclobutyl bioisostere.

Conclusion

The discovery and subsequent utilization of 2-(3-methoxycyclobutyl)acetic acid represent a masterclass in modern fragment-based drug design. By leveraging stereochemically defined, sp³-rich cyclobutanes, synthetic chemists can simultaneously solve multiple optimization parameters—reducing lipophilicity, preventing metabolic degradation, and locking molecules into biologically active conformations. As demonstrated in the development of next-generation ATM kinase inhibitors, this building block is indispensable for creating highly selective, orally bioavailable therapeutics.

References

- BenchChem. "Scale-up Synthesis of 3-Methoxycyclobutane-1-carbaldehyde". BenchChem Technical Support Center.

- Google Patents. "WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer".

- Googleapis. "WO 2017/076898 A1".

- Ambeed. "6540-33-6 | 2-Cyclobutylacetic acid | Aliphatic Cyclic Hydrocarbons".

Sources

- 1. 6540-33-6 | 2-Cyclobutylacetic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Scalable Synthesis and Isolation Protocols for 2-(3-Methoxycyclobutyl)acetic Acid

Introduction & Strategic Overview

The incorporation of sp³-rich cycloalkane scaffolds is a proven strategy in modern drug discovery to improve metabolic stability, solubility, and target specificity. 2-(3-Methoxycyclobutyl)acetic acid is a highly versatile building block used to introduce functionalized cyclobutane motifs into active pharmaceutical ingredients (APIs).

This application note details a robust, three-step synthetic pathway starting from commercially available1[1]. The protocol is designed as a self-validating system, ensuring that each intermediate can be analytically verified before proceeding, thereby maximizing the overall yield and purity of the final carboxylic acid.

Mechanistic Pathway & Logic

The synthesis relies on three fundamental transformations, each chosen for its high atom economy, scalability, and predictable reactivity:

-

Horner-Wadsworth-Emmons (HWE) Olefination: The sequence begins with the olefination of 3-methoxycyclobutanone using triethyl phosphonoacetate (TEPA). The HWE reaction is strategically selected over the classical Wittig reaction because it produces water-soluble dialkyl phosphate byproducts, which are easily removed during aqueous workup, preventing challenging chromatographic separations[2]. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to ensure irreversible and complete deprotonation of the phosphonate, preventing unwanted aldol condensation side reactions.

-

Catalytic Hydrogenation: The resulting exocyclic α,β-unsaturated ester is reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. While cyclobutane rings possess significant ring strain (~26 kcal/mol), they are stable to standard Pd/C hydrogenation conditions, unlike cyclopropanes which are prone to hydrogenolytic ring cleavage. This step selectively reduces the alkene.

-

Saponification: The final step is the mild hydrolysis of the ethyl ester to the target acetic acid. Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion at room temperature, which minimizes the risk of base-catalyzed epimerization[3].

Pathway Visualization

Fig 1: Three-step synthesis workflow for 2-(3-Methoxycyclobutyl)acetic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-methoxycyclobutylidene)acetate

-

Objective: Convert the ketone to an α,β-unsaturated ester.

-

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Suspend NaH (60% dispersion in mineral oil, 1.25 eq) in anhydrous THF (0.5 M relative to the ketone) and cool the mixture to 0 °C using an ice-water bath.

-

Add triethyl phosphonoacetate (TEPA, 1.20 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the phosphonate carbanion.

-

Add 3-methoxycyclobutanone (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

-

-

Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). The starting ketone is UV-inactive, but the product is highly UV-active at 254 nm. Once complete, quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure unsaturated ester.

Step 2: Synthesis of Ethyl 2-(3-methoxycyclobutyl)acetate

-

Objective: Stereoselective reduction of the exocyclic double bond.

-

Procedure:

-

Dissolve Ethyl 2-(3-methoxycyclobutylidene)acetate (1.0 eq) in absolute ethanol (0.2 M).

-

Degas the solution by bubbling nitrogen through it for 10 minutes.

-

Carefully add 10% Pd/C (0.1 eq by weight).

-

Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.

-

Stir vigorously at room temperature under 1 atm of H₂ for 12 hours.

-

-

Self-Validation & Workup: Monitor via ¹H NMR of a crude aliquot. The complete disappearance of the vinylic proton signal (typically around δ 5.6–5.9 ppm) confirms full conversion. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure. The product is typically pure enough to use without further chromatography.

-

Expert Note on Stereochemistry: This reduction will yield a mixture of cis and trans diastereomers relative to the methoxy group. If a specific isomer is required, chromatographic separation is best performed at this ester stage rather than after saponification.

Step 3: Synthesis of 2-(3-Methoxycyclobutyl)acetic acid

-

Objective: Hydrolyze the ester to the target carboxylic acid.

-

Procedure:

-

Dissolve Ethyl 2-(3-methoxycyclobutyl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.3 M).

-

Add LiOH·H₂O (3.0 eq) in one portion.

-

Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

-

-

Self-Validation & Workup: Monitor via TLC. The non-polar ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt). Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove any unreacted ester or non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the acidified aqueous layer with Dichloromethane (DCM) or EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the pure 2-(3-methoxycyclobutyl)acetic acid[3].

Quantitative Data Summary

The following table summarizes the stoichiometric conditions, expected yields, and primary validation metrics for each step of the synthesis.

| Synthesis Step | Reagents & Conditions | Time / Temp | Expected Yield | Primary Validation Metric |

| 1. Olefination | TEPA (1.2 eq), NaH (1.25 eq), THF | 4.5 h / 0 °C to RT | 80 - 85% | TLC: Appearance of UV-active spot (254 nm). |

| 2. Hydrogenation | H₂ (1 atm), 10% Pd/C (10 wt%), EtOH | 12 h / RT | 90 - 95% | ¹H NMR: Disappearance of vinylic proton (~5.8 ppm). |

| 3. Saponification | LiOH·H₂O (3.0 eq), THF/H₂O (3:1) | 6 h / RT | 85 - 90% | Acid/Base Extraction: Product only partitions into organic layer at pH < 3. |

References

-

National Institutes of Health (PubChem). 3-Methoxycyclobutan-1-one | C5H8O2 | CID 13808253. Retrieved from[Link]

-

National Center for Biotechnology Information (PMC). Synthesis of Monodehydro-Diketopiperazines Enabled by CpRh(III)-Catalyzed Amine-Directed N–H Functionalization*. Retrieved from[Link]

-

Semantic Scholar / ResearchGate. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. Retrieved from[Link]

Sources

Application Note & Protocol: Comprehensive Analytical Characterization of 2-(3-Methoxycyclobutyl)acetic Acid

Abstract

This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 2-(3-Methoxycyclobutyl)acetic acid, a key intermediate in pharmaceutical synthesis. As the quality and purity of such intermediates directly impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API), rigorous analytical control is paramount.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework of orthogonal methods for unambiguous structural elucidation, purity assessment, and physicochemical characterization. The protocols herein are grounded in established scientific principles and are designed to be self-validating, ensuring data integrity and reliability.

Introduction: The Rationale for Multi-Faceted Analysis

2-(3-Methoxycyclobutyl)acetic acid is a substituted cyclobutane derivative. Molecules within this class are valuable building blocks in organic synthesis due to the unique conformational constraints and reactivity imparted by the four-membered ring.[3][4] Before this intermediate can be advanced in a synthetic route, its identity, purity, and impurity profile must be unequivocally established. The presence of unwanted isomers, residual starting materials, by-products, or solvents can have profound consequences on the yield, purity, and safety of subsequent synthetic steps and the final API.[5][6]

A singular analytical technique is insufficient for complete characterization. Therefore, we present an orthogonal approach, leveraging the strengths of multiple analytical platforms to build a complete profile of the molecule. This note will detail the application of spectroscopic and chromatographic techniques to provide a holistic understanding of 2-(3-Methoxycyclobutyl)acetic acid.

Structural Elucidation: Confirming Molecular Identity

The primary objective is to confirm that the synthesized molecule has the correct structure. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For 2-(3-Methoxycyclobutyl)acetic acid (C₇H₁₂O₂), both ¹H and ¹³C NMR are essential.

Expertise & Causality:

-

¹H NMR reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. The complex multiplet patterns expected for the cyclobutane ring protons are diagnostic.

-

¹³C NMR provides the number of non-equivalent carbon atoms. The chemical shift of the carbonyl carbon is a key identifier for the carboxylic acid functionality.[7]

-

2D NMR techniques (like COSY and HSQC) can be employed if the 1D spectra are too complex for unambiguous assignment, confirming H-H and C-H correlations, respectively.

Predicted Chemical Shifts: The following table summarizes the expected chemical shifts based on known data for similar structural motifs.

| Assignment | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH ) | ¹³C NMR | 175 - 185 | Downfield shift characteristic of carboxylic acids.[7] |

| Methylene (-C H₂COOH) | ¹³C NMR | 35 - 45 | |

| Cyclobutane Ring Carbons | ¹³C NMR | 20 - 50 | Specific shifts depend on stereochemistry and substitution. |

| Methoxy Carbon (-OC H₃) | ¹³C NMR | 55 - 60 | Typical for an aliphatic ether. |

| Carbonyl Carbon (-C OOH) | ¹³C NMR | 175 - 185 | Downfield shift characteristic of carboxylic acids.[7] |

| Carboxylic Acid (-COOH ) | ¹H NMR | 10 - 13 | Broad singlet, highly dependent on concentration and solvent. Can exchange with D₂O.[8] |

| Methoxy Protons (-OC H₃) | ¹H NMR | 3.2 - 3.5 | Singlet, integrating to 3H. |

| Methylene Protons (-C H₂COOH) | ¹H NMR | 2.2 - 2.6 | Likely a doublet or multiplet, integrating to 2H. |

| Cyclobutane Ring Protons | ¹H NMR | 1.5 - 2.8 | Complex multiplets due to restricted rotation and coupling, integrating to a total of 7H. |

Protocol 2.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[8]

-

Dissolution: Cap the tube and gently invert to fully dissolve the sample. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requires a larger number of scans).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.

Mass Spectrometry (MS): The Molecular Weight Signature

MS provides the exact molecular weight of the compound, serving as a crucial confirmation of the elemental formula. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for both identification and impurity analysis.

Expertise & Causality:

-

Molecular Formula: C₇H₁₂O₂

-

Monoisotopic Mass: 144.07863 Da

-

Ionization: Electrospray ionization (ESI) is well-suited for this polar, acidic molecule. In negative ion mode, the expected ion is the deprotonated molecule [M-H]⁻ at m/z 143.0712. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 145.0859 or sodium adduct [M+Na]⁺ at m/z 167.0678 may be observed.

-

Fragmentation: High-resolution MS/MS can be used to fragment the molecular ion, providing further structural confirmation. Expected fragments would arise from the loss of H₂O, CO₂, or the methoxy group.

Protocol 2.2: LC-MS Analysis for Identity Confirmation

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatography (Example Conditions):

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Setup (ESI):

-

Ionization Mode: ESI, Negative and Positive.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source/Desolvation Temperature: Adjust based on instrument specifications (e.g., 120 °C / 350 °C).

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the main component. Verify that the measured accurate mass of the primary ion is within a 5 ppm tolerance of the calculated theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 2-(3-Methoxycyclobutyl)acetic acid, FTIR is excellent for confirming the presence of the critical carboxylic acid and ether moieties.

Expertise & Causality: The carboxylic acid functional group has two highly characteristic absorption bands: a very broad O-H stretching vibration (due to hydrogen-bonded dimers) and a strong C=O (carbonyl) stretching vibration.[9][10] The simultaneous observation of both is a definitive indicator.

Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Ether | C-O Stretch | 1050 - 1150 | Strong |

Protocol 2.3: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected and compared against the expected absorption frequencies listed in the table above.

Purity Assessment and Impurity Profiling

Purity determination is a critical step in qualifying a pharmaceutical intermediate.[11] Chromatographic methods are the industry standard for separating the main component from any impurities.[1][2][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for purity analysis, capable of separating compounds with a wide range of polarities. A reversed-phase method using a C18 stationary phase is the logical starting point for this molecule.

Expertise & Causality:

-

Stationary Phase: A C18 column provides hydrophobic interactions, retaining the molecule.

-

Mobile Phase: A mixture of water (or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used to elute the compound. Adding an acid (e.g., formic, acetic, or phosphoric acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, resulting in better peak shape and more reproducible retention times.[12]

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often suitable for carboxylic acids. For universal detection of non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Coupling to a mass spectrometer (LC-MS) provides the most comprehensive data, giving mass information on all separated impurities.

Protocol 3.1: HPLC-UV Method for Purity Determination

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

-

Sample Preparation: Prepare the sample at a concentration of approximately 0.5 - 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Analysis: Inject 10 µL of the sample. Integrate all peaks in the chromatogram. Calculate the purity by area percent (Area of Main Peak / Total Area of All Peaks * 100). Note that this method assumes all components have a similar response factor at 210 nm. For accurate quantitation of impurities, reference standards are required.

Chiral Separation: Addressing Stereoisomerism

2-(3-Methoxycyclobutyl)acetic acid possesses two stereocenters, meaning it can exist as up to four stereoisomers (two pairs of enantiomers). As different stereoisomers can have vastly different pharmacological activities, their separation and control are critical in drug development.[13]

Expertise & Causality:

-

Chiral Stationary Phases (CSPs): Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is most commonly achieved using HPLC with a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of molecules.[14]

-

Mobile Phase: The choice of mobile phase (normal phase, polar organic, or reversed-phase) dramatically affects the chiral recognition mechanism and must be screened to find optimal conditions.

Protocol 3.2: Chiral HPLC Method Screening

-

Column Selection: Utilize a set of complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.).

-

Mobile Phase Screening:

-

Normal Phase: Start with a Hexane/Isopropanol (IPA) mobile phase system, screening different ratios (e.g., 90/10, 80/20). Additives like Trifluoroacetic Acid (TFA) for acidic analytes can improve peak shape.

-

Polar Organic Mode: Screen with 100% Methanol and 100% Acetonitrile, both with a small amount of acidic or basic additive (e.g., 0.1% TFA).

-

-

Sample Preparation: Dissolve the sample at ~1 mg/mL in the initial mobile phase.

-

Analysis: Perform isocratic runs for each column/mobile phase combination. Monitor for separation of the stereoisomers.

-

Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Visualization of Analytical Workflows

To ensure a systematic and logical approach to characterization, the following workflows are recommended.

dot

Caption: Overall analytical workflow for characterization.

dot

Caption: Decision tree for chromatographic method selection.

Conclusion

The comprehensive characterization of pharmaceutical intermediates like 2-(3-Methoxycyclobutyl)acetic acid is a non-negotiable aspect of drug development. The orthogonal application of NMR, MS, and FTIR spectroscopy provides definitive structural confirmation. Concurrently, the development of robust chromatographic methods, including reversed-phase and chiral HPLC, ensures that the material's purity and stereoisomeric composition meet the stringent requirements for progression into API synthesis. The protocols and workflows outlined in this document provide a solid and scientifically-sound foundation for the analytical control of this important building block.

References

- Benchchem. Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis.

- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.

- University of Calgary. IR: carboxylic acids.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids.

- Indian Journal of Pure & Applied Physics. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group.

- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.

- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.

- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32.

- Intertek. Pharmaceutical Impurity Testing and Identification.

- ResearchGate. The application of cyclobutane derivatives in organic synthesis.

- ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis.

- Satinder Ahuja. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

- Benchchem. Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers.

- Sigma-Aldrich. Basics of chiral HPLC.

- K. L. D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.

- Hymer, C. B., et al. (2005). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and Bioanalytical Chemistry, 383(3), 481-8.

- Restek. A Guide to the Analysis of Chiral Compounds by GC.

- Michigan State University Department of Chemistry. NMR Spectroscopy.

- Rathore, D., & Kumar, S. (2022). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.

- SIELC Technologies. (2018, February 16). Methoxyacetic acid.

Sources

- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Methoxyacetic acid | SIELC Technologies [sielc.com]

- 13. content.e-bookshelf.de [content.e-bookshelf.de]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-(3-Methoxycyclobutyl)acetic acid in the Synthesis of Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Methoxycyclobutyl)acetic acid (CAS: 1694356-55-2)[1]

Structural Rationale in Medicinal Chemistry

In modern drug discovery, the incorporation of sp³-rich, conformationally restricted ring systems is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 2-(3-Methoxycyclobutyl)acetic acid serves as a highly versatile building block in the synthesis of advanced pharmaceutical intermediates[1].

The strategic utility of this molecule relies on three distinct structural features:

-

The Cyclobutane Core: Acts as a bioisostere for linear alkyl chains or heavier cycloalkanes. It restricts the conformational flexibility of the acetic acid side chain, locking the molecule into vectors that are highly favorable for binding within tight enzymatic pockets (such as the pseudokinase domain of tyrosine kinases). Furthermore, the cyclobutane ring improves metabolic stability by eliminating vulnerable benzylic or linear aliphatic C-H bonds susceptible to cytochrome P450 oxidation.

-

The Methoxy Substituent: Serves as a critical hydrogen bond acceptor. In kinase inhibitors, this oxygen atom frequently displaces or interacts with specific hydration sites within the target protein's binding pocket. It also finely tunes the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), ensuring optimal membrane permeability without excessive hydrophobicity.

-

The Acetic Acid Linker: Provides a highly reactive chemical handle. It can be readily subjected to amide coupling, esterification, or reduction, allowing seamless integration into complex heterocyclic scaffolds.

Key Pharmaceutical Applications

The primary application of 2-(3-methoxycyclobutyl)acetic acid is in the development of kinase inhibitors and cardiovascular drugs.

TYK2 and JAK1 Inhibitors

Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are critical mediators in the JAK-STAT signaling pathway, which drives inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. 2-(3-Methoxycyclobutyl)acetic acid is extensively cited in patent literature for the synthesis of allosteric TYK2 inhibitors[2][3]. By coupling this acid to bridging amines (e.g., 3,8-diazabicyclo[3.2.1]octane) or imidazo-pyridazine cores, researchers have developed potent inhibitors that successfully block STAT phosphorylation[2][4].

Mechanism of action for TYK2 inhibitors blocking the JAK-STAT inflammatory signaling pathway.

Renin Inhibitors

Beyond immunology, this building block is utilized in the synthesis of substituted piperidine compounds acting as renin inhibitors[5]. Renin is an enzyme responsible for regulating blood pressure; incorporating the methoxycyclobutyl moiety into the inhibitor's structure enhances its binding affinity to the renin active site while maintaining an acceptable oral bioavailability profile[5].

Synthetic Workflows & Mechanistic Causality

Integrating 2-(3-methoxycyclobutyl)acetic acid into a drug scaffold typically involves carboxylic acid activation followed by nucleophilic attack from a complex heterocyclic amine.

Workflow for synthesizing TYK2 inhibitors using 2-(3-methoxycyclobutyl)acetic acid.

Quantitative Data: Reaction Optimization

Because the acetic acid moiety is adjacent to a secondary carbon environment (the cyclobutane ring), it exhibits mild steric hindrance. Standard coupling reagents like EDC/HOBt often result in sluggish reaction times and moderate yields. The table below summarizes the optimization of coupling conditions, demonstrating that phosphonium or uronium-based coupling agents (like HATU) are strictly required for optimal throughput.

| Entry | Coupling Reagent | Base | Solvent | Time (h) | Isolated Yield (%) | Purity (LC-MS) |

| 1 | EDC / HOBt (1.5 eq) | Et₃N (3.0 eq) | DCM | 12.0 | 65% | >90% |

| 2 | PyBOP (1.2 eq) | DIPEA (3.0 eq) | DMF | 6.0 | 78% | >95% |

| 3 | T3P (50% in EtOAc) | DIPEA (3.0 eq) | EtOAc | 8.0 | 82% | >95% |

| 4 | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2.0 | 94% | >98% |

Table 1: Optimization of Amide Coupling Conditions for 2-(3-Methoxycyclobutyl)acetic acid with a standard secondary amine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high-fidelity synthesis.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize an amide intermediate by coupling 2-(3-methoxycyclobutyl)acetic acid with a target heterocyclic amine.

Mechanistic Causality: HATU generates a highly reactive HOAt-ester intermediate, overcoming the steric bulk of the cyclobutane ring. DIPEA is selected as the base because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the target amine for the activated ester. Anhydrous DMF is utilized to solubilize both the polar reagents and the non-polar organic amines while preventing the hydrolytic degradation of the HOAt-ester.

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-methoxycyclobutyl)acetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

-

Activation: Cool the solution to 0 °C using an ice bath. Rationale: Cooling prevents potential epimerization of adjacent stereocenters and controls the exothermic activation step. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the activated ester.

-

Coupling: Add the target secondary amine (1.1 eq, 1.1 mmol) either neat or dissolved in a minimal amount of DMF. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Note: 2-(3-methoxycyclobutyl)acetic acid lacks a UV chromophore; therefore, standard UV-based TLC is ineffective without KMnO₄ staining. The reaction is deemed complete when the mass corresponding to the starting acid (m/z 144.1 [M-H]⁻) is fully consumed and replaced by the product mass.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL). Rationale: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reduction to 2-(3-Methoxycyclobutyl)ethanol

Objective: Convert the carboxylic acid to a primary alcohol for subsequent functionalization (e.g., etherification or oxidation to an aldehyde).

Mechanistic Causality: Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it carries a higher risk of cleaving the methoxy ether under aggressive conditions. BH₃·THF is highly chemoselective for carboxylic acids, reducing them rapidly at room temperature while leaving ethers perfectly intact.

-

Preparation: Dissolve 2-(3-methoxycyclobutyl)acetic acid (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere. Cool to 0 °C.

-

Reduction: Dropwise add a 1.0 M solution of BH₃·THF (2.0 eq, 4.0 mL). Caution: Vigorous evolution of hydrogen gas will occur. Ensure proper venting.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (stain with KMnO₄; the product alcohol will appear as a bright yellow spot against a purple background).

-

Quench & Isolation: Cool the reaction back to 0 °C and carefully quench with Methanol (5 mL) to destroy excess borane. Stir for 30 minutes, then concentrate under vacuum. Purify via short-path silica plug to yield the pure 2-(3-methoxycyclobutyl)ethanol.

Sources